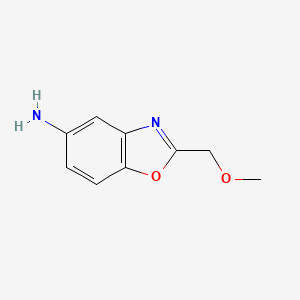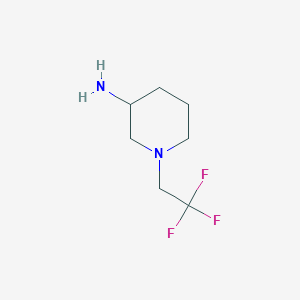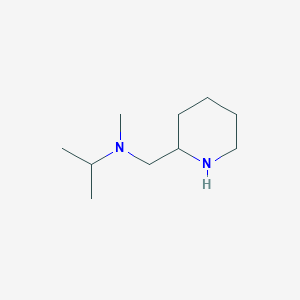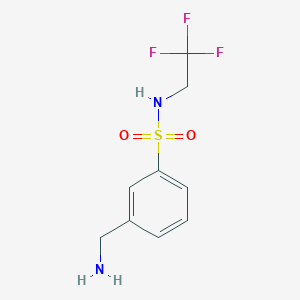![molecular formula C12H15BrN4 B3199422 4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine CAS No. 1016850-95-5](/img/structure/B3199422.png)
4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine
説明
This compound belongs to the class of organic compounds known as pyrazolopyridines . These are compounds containing a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine .
Synthesis Analysis
The synthesis of this compound involves several steps. The commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine was iodized by NIS to obtain an intermediate, and then the NH of this intermediate was protected by PMB-Cl to produce a key intermediate . Simultaneously, meta-aminobenzoic acid was reacted with morpholine to produce another intermediate .Molecular Structure Analysis
The molecular structure of this compound is based on a pyrazolopyridine skeleton, which consists of a pyrazole fused to a pyridine . Further molecular docking studies may provide more insights into its structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include iodization, protection of NH by PMB-Cl, and reaction of meta-aminobenzoic acid with morpholine .科学的研究の応用
Kinase Inhibition
4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine is part of the broader class of pyrazolo[3,4-b]pyridine compounds, which have shown significant versatility in kinase inhibition due to their ability to interact with kinases via multiple binding modes. These compounds, including the mentioned scaffold, typically bind to the hinge region of the kinase, demonstrating the capability for significant potency and selectivity in kinase inhibitor design. This has led to their inclusion in many patents and research articles for a variety of kinase targets (Wenglowsky, 2013).
Heterocyclic Chemistry and Medicinal Applications
The heterocyclic nature of compounds like this compound enables a broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, anti-inflammatory, and CRF1 antagonists. Their structure-activity relationship (SAR) is of significant interest, providing a foundation for developing drug-like candidates for various disease targets. This highlights the critical role of heterocyclic compounds in drug discovery, underscoring the potential for further exploration and development of new therapeutic agents (Cherukupalli et al., 2017).
Organic Synthesis and Dye Applications
The reactivity of certain derivatives makes them valuable building blocks for synthesizing heterocyclic compounds and dyes, showcasing their utility beyond pharmaceutical applications. This unique reactivity offers mild reaction conditions for generating versatile cynomethylene dyes, indicating a promising area for innovative transformations and applications in organic chemistry (Gomaa & Ali, 2020).
Catalysis and Chemical Synthesis
The pyranopyrimidine core, closely related to pyrazolo[3,4-b]pyridines, has extensive applications in medicinal and pharmaceutical industries, with recent investigations into the synthesis of such scaffolds using diverse catalysts. This emphasizes the role of these compounds in advancing synthetic methodologies, potentially leading to the development of novel lead molecules (Parmar, Vala, & Patel, 2023).
Biological Significance and Drug Development
Heterocyclic N-oxide derivatives, including those synthesized from pyrazolo[3,4-b]pyridines, have demonstrated significant biological importance, especially in drug development. These compounds have been used in metal complexes formation, catalysts design, and possess anticancer, antibacterial, and anti-inflammatory activities, further underscoring the therapeutic potential of these heterocyclic compounds (Li et al., 2019).
作用機序
Target of Action
The primary target of the compound “4-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}-1-methylpiperidine” are Tropomyosin receptor kinases (TRKs) . TRKs are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can lead to cancer . TRKs have three subtypes: TRKA, TRKB, and TRKC, which belong to the receptor tyrosine kinase (RTK) family .
Mode of Action
The compound interacts with its targets, the TRKs, by inhibiting their activities . TRKs are composed of an extracellular domain, which combines with endogenous ligands, an intercellular domain, and a transmembrane domain . The compound’s interaction with TRKs results in the inhibition of the intramembrane kinase domain’s continuous activation .
Biochemical Pathways
Once TRKs are activated, the intramembrane kinase domain is phosphorylated, triggering downstream signal transduction pathways, including Ras/Erk, PLC-γ, and PI3K/Akt . These pathways are associated with the proliferation, differentiation, and survival of cells . The compound’s action on TRKs inhibits these pathways, thereby affecting cell proliferation and differentiation .
Pharmacokinetics
The compound “this compound” has shown good plasma stability and low inhibitory activity to a panel of cytochrome P450 isoforms except CYP2C9 . This suggests that the compound has favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties, which can impact its bioavailability.
Result of Action
The compound’s action results in the inhibition of TRKA, leading to the suppression of cell proliferation . For instance, it has been found to inhibit the proliferation of the Km-12 cell line . It also shows selectivity for the MCF-7 cell line and HUVEC cell line .
将来の方向性
特性
IUPAC Name |
5-bromo-1-(1-methylpiperidin-4-yl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrN4/c1-16-4-2-11(3-5-16)17-12-9(7-15-17)6-10(13)8-14-12/h6-8,11H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIEXKHZJWQYUOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2C3=NC=C(C=C3C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[4-(Trifluoromethoxy)phenyl]piperidin-4-amine](/img/structure/B3199354.png)


![4-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethyl}aniline](/img/structure/B3199376.png)
![3-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]amino}propanoic acid](/img/structure/B3199381.png)
![2-Methyl-4-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}aniline](/img/structure/B3199388.png)



![2-[4-(Pyridin-3-ylmethoxy)phenyl]acetonitrile](/img/structure/B3199419.png)
![2-{3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl}ethanethioamide](/img/structure/B3199424.png)

